molecular formula C19H27Cl2NO5 B5139301 1-[4-(2,6-Dichloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid

1-[4-(2,6-Dichloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid

Cat. No.: B5139301
M. Wt: 420.3 g/mol
InChI Key: LMBIDSXIYHUVJF-UHFFFAOYSA-N
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Description

1-[4-(2,6-Dichloro-4-methylphenoxy)butyl]-4-methylpiperidine; oxalic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with a butyl chain linked to a dichloro-methylphenoxy group, and it is often associated with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,6-Dichloro-4-methylphenoxy)butyl]-4-methylpiperidine typically involves a multi-step process. One common method includes the reaction of 2,6-dichloro-4-methylphenol with butyl bromide in the presence of a base to form the corresponding butyl ether. This intermediate is then reacted with 4-methylpiperidine under suitable conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,6-Dichloro-4-methylphenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(2,6-Dichloro-4-methylphenoxy)butyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a receptor antagonist or agonist.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dichloro-4-methylphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with structural similarities.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.

Uniqueness

1-[4-(2,6-Dichloro-4-methylphenoxy)butyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2NO.C2H2O4/c1-13-5-8-20(9-6-13)7-3-4-10-21-17-15(18)11-14(2)12-16(17)19;3-1(4)2(5)6/h11-13H,3-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBIDSXIYHUVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=C(C=C2Cl)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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